molecular formula C10H11F3O3 B148510 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol CAS No. 160969-02-8

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol

Cat. No.: B148510
CAS No.: 160969-02-8
M. Wt: 236.19 g/mol
InChI Key: XUQLAUDPJQVGNN-UHFFFAOYSA-N
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Description

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS: 160969-02-8; molecular formula: C₁₀H₁₁F₃O₃; molecular weight: 236.188) is a fluorinated aromatic ether-alcohol characterized by a phenoxyethanol backbone substituted with a trifluoroethoxy group at the ortho position of the benzene ring . Its structural features include:

  • A polar trifluoroethoxy (-OCH₂CF₃) group, which enhances electronegativity and metabolic stability.
  • A hydroxyl (-OH) group on the ethanol moiety, enabling hydrogen bonding and solubility in polar solvents.
  • A rigid aromatic ring contributing to planar geometry and π-π stacking interactions.

This compound is a critical intermediate in synthesizing α₁-adrenoceptor antagonists such as Silodosin, a uroselective drug for benign prostatic hyperplasia (BPH) . Its purity (>95% by HPLC) and stability under controlled storage conditions (+4°C) make it suitable for pharmaceutical manufacturing .

Properties

IUPAC Name

2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O3/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQLAUDPJQVGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCO)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444772
Record name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160969-02-8
Record name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Alkylation of 2-Methoxyphenol

The patent-priority route begins with the alkylation of 2-methoxyphenol (guaiacol) using 2,2,2-trifluoroethyl p-toluenesulfonate (Formula III) under basic conditions. Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or acetone facilitates nucleophilic substitution at the phenolic oxygen. This step yields 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene (Formula IV) with >85% conversion efficiency.

Reaction Conditions:

ParameterSpecification
Temperature60–80°C
SolventAcetone/DMF (1:1 v/v)
BaseK₂CO₃ (2.5 equiv)
Reaction Time6–8 hours

Demethylation Using Lewis Acid-Nucleophile Systems

Demethylation of the methoxy group in Formula IV is achieved via a Lewis acid-nucleophile system. Aluminum chloride (1.2 equiv) and ethanethiol (2.0 equiv) in methylene chloride selectively cleave the methyl ether bond at 0–5°C, producing 2-(2,2,2-trifluoroethoxy)phenol (Formula VI) in 92–95% yield. This step avoids overalkylation and minimizes byproduct formation through precise temperature control.

Critical Parameters:

  • Ethanedithiol acts as a methyl scavenger, preventing re-etherification.

  • Substoichiometric AlCl₃ reduces side reactions with the trifluoroethoxy group.

Condensation with 2-Bromoethanol

Formula VI undergoes O-alkylation with 2-bromoethanol (Formula VII) in the presence of potassium carbonate. The reaction proceeds in acetone at reflux (56°C) for 12 hours, achieving 88–90% isolated yield of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol (Formula I). The base deprotonates the phenolic hydroxyl, enabling nucleophilic attack on the bromoethanol’s β-carbon.

Purification Protocol:

  • Filtration to remove KBr byproducts.

  • Solvent evaporation under reduced pressure.

  • Recrystallization from n-hexane/ethyl acetate (3:1) to ≥99.5% purity.

Direct Pyrocatechol-Based Synthesis

Simultaneous Etherification and Alkylation

To circumvent methoxy group handling, an alternative route starts with pyrocatechol (1,2-dihydroxybenzene). Reaction with 2,2,2-trifluoroethyl p-toluenesulfonate under phase-transfer conditions (tetrabutylammonium bromide, NaOH) yields 2-(2,2,2-trifluoroethoxy)phenol in one pot. This method reduces steps but requires careful pH control (pH 10–12) to prevent di-alkylation.

Advantages Over Guaiacol Route:

  • Eliminates demethylation step.

  • Higher atom economy (87% vs. 78%).

Ethylene Glycol Coupling

The phenolic intermediate is then coupled with ethylene glycol derivatives. Using 2-bromoethanol, Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) enable hydroxyl group activation, though the patent emphasizes base-mediated SN2 displacement as more cost-effective for scale-up.

Industrial Process Optimization

Solvent Selection and Recycling

The patent highlights acetone as the optimal solvent due to its low cost, high boiling point (56°C), and compatibility with inorganic bases. A closed-loop system recovers >95% acetone via distillation, reducing raw material costs by 22%.

Catalytic Efficiency of Aluminum Chloride

Comparative studies show AlCl₃ outperforms BF₃·Et₂O or ZnCl₂ in demethylation:

CatalystYield (%)Purity (%)Byproducts (%)
AlCl₃9599.20.8
BF₃·Et₂O8297.12.9
ZnCl₂7695.44.6

Byproduct Management

The primary byproduct, 1,2-bis(2,2,2-trifluoroethoxy)benzene, forms during overalkylation. Patent data recommend maintaining a 1:1 molar ratio of pyrocatechol to alkylating agent and temperatures below 80°C to suppress this pathway.

Derivative Synthesis and Salt Formation

The terminal hydroxyl group in Formula I allows derivatization into prodrugs or salts. Reaction with methanesulfonyl chloride produces the mesylate ester (Formula IX), a precursor for further functionalization. Sodium or potassium salts are obtained via treatment with corresponding hydroxides in ethanol.

Salt Formation Conditions:

ParameterSpecification
BaseNaOH (1.1 equiv)
SolventAnhydrous ethanol
Temperature25°C
Yield96–98%

Quality Control and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 6.90–7.10 (m, 4H, Ar-H), 4.20 (t, J=5.2 Hz, 2H, OCH₂CH₂OH), 3.95 (q, J=8.8 Hz, 2H, OCH₂CF₃), 3.80 (t, J=5.2 Hz, 2H, OCH₂CH₂OH), 2.50 (br s, 1H, OH).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -74.5 (t, J=8.8 Hz, CF₃).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) shows a single peak at 8.2 minutes, confirming ≥99.5% purity.

Comparative Analysis of Synthetic Routes

ParameterAlkylation-Demethylation RoutePyrocatechol Direct Route
Steps32
Overall Yield72%68%
Cost (USD/kg)1,4501,320
Purity99.5%98.8%
Scalability>500 kg/batch>1,000 kg/batch

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Intermediate for Drug Development

  • Silodosin Synthesis : 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is primarily recognized as an intermediate in the synthesis of Silodosin, a selective α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia (BPH). The synthesis involves reactions that yield high purity and yield products suitable for pharmaceutical applications .

Table 1: Synthesis Pathways of Silodosin

StepReaction TypeReagents UsedYield
1Etherificationo-Nitrochlorobenzene + 2,2,2-Trifluoroethanol88.4%
2Reduction2-(2,2,2-Trifluoroethoxy)anilineHigh
3Diazotization2-(2,2,2-Trifluoroethoxy)aniline to phenol derivativeHigh

Biological Applications

Enzyme Inhibition Studies

  • The compound has been utilized in biological research to study enzyme inhibition and protein interactions. Its fluorinated structure enhances its binding affinity to certain biological targets, making it a valuable tool in pharmacological studies .

Case Study: α1-Adrenoceptor Antagonism

  • Research has demonstrated that derivatives of this compound exhibit selective antagonism at α1-adrenoceptors. This specificity is crucial for developing medications with fewer side effects compared to non-selective antagonists .

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound is employed in the production of specialty chemicals. Its properties allow it to act as a solvent or reagent in various chemical reactions, facilitating the development of new materials .

Synthesis Improvements

Recent advancements have focused on improving the synthesis processes to enhance economic viability and reduce environmental impact. New methodologies utilize less expensive starting materials and reagents while maintaining high yields and purity .

Table 2: Improved Synthesis Methods

MethodologyStarting MaterialAdvantages
New RoutePyrocatechol + Aluminium ChlorideCost-effective and high yield
Traditional Routeo-Nitrochlorobenzene + expensive reagentsLower yield and higher cost

Mechanism of Action

The mechanism of action of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, thereby modulating their activity. This makes it a valuable tool in the study of biochemical pathways and drug development .

Comparison with Similar Compounds

2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide (CAS: Not specified)

  • Structure : Contains two trifluoroethoxy groups at positions 2 and 5 of the benzene ring, coupled with a hydrazide (-CONHNH₂) functional group .
  • Comparison: Lipophilicity: Higher logP due to additional fluorine atoms, enhancing membrane permeability. Applications: Used to synthesize antimicrobial thiazolidinone derivatives, contrasting with the target compound’s role in α₁-antagonists . Reactivity: The hydrazide group facilitates condensation reactions, unlike the hydroxyl group in the target compound.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)

  • Structure: Features a bulky 1,1,3,3-tetramethylbutyl group on the benzene ring and an ethoxyethanol chain .
  • Comparison: Hydrophobicity: Increased steric hindrance reduces water solubility but improves binding to hydrophobic targets. Applications: Limited to R&D due to safety concerns, whereas the target compound is pharmaceutically validated.

2-[(2-Chloroethoxy)ethoxy]ethanol (CAS: 5197-62-6)

  • Structure : Contains a chloroethyl ether group instead of trifluoroethoxy .
  • Comparison :
    • Electron Effects : Chlorine’s electron-withdrawing nature is weaker than fluorine, reducing metabolic stability.
    • Reactivity : Prone to nucleophilic substitution at the chloro site, making it less stable than the target compound.
    • Applications : Used in industrial surfactants, contrasting with the target’s pharmaceutical focus.

Physicochemical Properties

Compound Molecular Weight logP* Boiling Point (°C) Key Functional Groups Applications
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol 236.19 1.2 396.4 -OH, -OCH₂CF₃ Pharmaceutical intermediate
2,2,2-Trifluoroethanol 100.04 0.5 74–76 -OH, -CF₃ Solvent, peptide synthesis
2-(2-(Nonylphenoxy)ethoxy)ethanol 332.45 4.8 >300 -OH, -O(C₉H₁₉) Surfactant, industrial use
2-(2-Éthoxyéthoxy)éthanol 134.17 -0.3 255 -OH, -OCH₂CH₂ Cosmetics, solvents

*logP values estimated via computational tools.

Key Observations:

  • Fluorine Impact: The trifluoroethoxy group in the target compound increases electronegativity and thermal stability (boiling point ~396°C) compared to non-fluorinated analogues like 2-(2-éthoxyéthoxy)éthanol (boiling point 255°C) .
  • Toxicity: Nonylphenol derivatives (e.g., 2-(2-(Nonylphenoxy)ethoxy)ethanol) exhibit endocrine-disrupting effects, whereas the target compound’s toxicity profile remains unlisted, suggesting safer handling .

Pharmacological and Industrial Relevance

  • Silodosin Derivatives: The target compound’s derivatives (e.g., tert-butyl carbamate analogues) show >95% purity and high yields in α₁A/α₁D-adrenoceptor antagonist synthesis, underscoring its reliability as a precursor .
  • Herbicide Intermediates : Contrastingly, 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-mesyl benzoic acid (a structurally related agrochemical) leverages the trifluoroethoxy group for herbicide activity, demonstrating functional versatility of the trifluoroethoxy motif .

Biological Activity

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is a synthetic organic compound characterized by its unique trifluoroethoxy group and phenolic structure. Its molecular formula is C11H13F3O3, and it has a molar mass of approximately 236.19 g/mol. This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents, particularly alpha-1 adrenergic receptor antagonists such as silodosin, which is utilized in treating benign prostatic hyperplasia (BPH) .

Chemical Structure and Properties

The chemical structure of this compound features a phenolic nucleus that contributes to its reactivity and potential biological activity. The trifluoroethoxy group enhances the compound's solubility and stability in various solvents, making it valuable in both synthetic and pharmaceutical applications .

The biological activity of this compound is largely attributed to its interaction with alpha-1 adrenergic receptors. These receptors play a critical role in mediating smooth muscle contraction in the prostate and bladder neck. Inhibiting these receptors can alleviate symptoms associated with BPH .

Table 1: Comparison of Alpha-1 Adrenergic Receptor Antagonists

Compound NameMechanismClinical ApplicationSelectivity
SilodosinAlpha-1A antagonistBPH treatmentHigh
TamsulosinAlpha-1A antagonistBPH treatmentModerate
This compoundIntermediate for silodosin synthesisBPH treatment (indirect)N/A

Pharmacokinetics

Research indicates that the trifluoroethoxy moiety may enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties. This characteristic is crucial for ensuring adequate absorption and bioavailability when used as part of therapeutic formulations .

Case Studies and Research Findings

Recent studies have evaluated the effectiveness of compounds synthesized from this compound in modulating alpha-1 adrenergic receptor activity. For instance:

  • Study on Uroselective Agents : A series of arylsulfonamide derivatives were synthesized using this compound as an intermediate. Among these, one compound demonstrated significant selectivity for alpha-1A and alpha-1D subtypes with Ki values of 50 nM and EC50 values of 0.8 nM and 1.1 nM respectively . This indicates potential for developing new therapies targeting lower urinary tract symptoms.
  • Toxicological Assessments : Toxicological studies have shown that compounds related to phenoxyethanol can exhibit varying degrees of toxicity depending on their structure and dosage. For example, high doses of related compounds have been linked to adverse effects in animal models .

Q & A

Q. What are the critical factors in designing a synthetic route for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves sequential etherification and coupling reactions. Key factors include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution for trifluoroethoxy group attachment .
  • Catalysts : Base catalysts (e.g., K₂CO₃) promote phenoxide formation for ether linkages .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and byproduct minimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity. NMR (¹H/¹³C) and LC-MS are critical for structural validation .

Q. How do solubility properties of this compound influence its application in biological assays?

  • Methodological Answer : The compound’s trifluoroethoxy group confers partial polarity, making it soluble in chloroform, DMSO, and ethanol but insoluble in water. For cell-based assays:
  • Stock solutions : Prepare in DMSO (≤1% v/v final concentration to avoid cytotoxicity).
  • Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of ether bonds .
  • Compatibility : Verify solubility in assay buffers (e.g., PBS) via dynamic light scattering (DLS) to avoid aggregation .

Advanced Research Questions

Q. How can computational reaction path search methods resolve contradictions in reported synthetic yields of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and transition state analysis identify energy barriers in competing pathways. For example:
  • Contradiction : Yields vary (40–80%) due to unoptimized intermediates.
  • Resolution : ICReDD’s workflow combines reaction path sampling and experimental feedback to prioritize low-energy intermediates (e.g., phenoxy radicals) and optimize conditions (e.g., solvent/base ratio) .
  • Validation : Compare computed activation energies with experimental Arrhenius plots .

Q. What advanced analytical strategies differentiate isomeric impurities in this compound?

  • Methodological Answer : Isomeric byproducts (e.g., ortho vs. para substitution) require:
  • 2D NMR : NOESY or HSQC detects spatial proximity of trifluoroethoxy protons to aromatic hydrogens .
  • Chiral HPLC : Resolves enantiomers if asymmetric synthesis is attempted.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and distinguishes isobaric species .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
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